Introduction: A Strategic Building Block for Modern Drug Discovery
Introduction: A Strategic Building Block for Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis, Predicted Properties, and Applications of 2-Ethynyl-5-(methylsulfonyl)aniline
Disclaimer: 2-Ethynyl-5-(methylsulfonyl)aniline is a novel chemical entity with limited to no direct characterization in publicly accessible scientific literature. This guide, therefore, presents a predictive analysis of its chemical properties, reactivity, and potential applications. This analysis is grounded in the established principles of physical organic chemistry and is supported by data from well-characterized structural analogs. The proposed experimental protocols are illustrative and would require laboratory validation.
The aniline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of therapeutic agents.[1] Its synthetic versatility allows for precise modification, enabling the fine-tuning of a compound's steric and electronic properties to optimize interactions with biological targets. This guide focuses on the specific, albeit novel, derivative: 2-Ethynyl-5-(methylsulfonyl)aniline.
This molecule is of significant interest to researchers in drug development for two primary reasons:
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The Terminal Alkyne (Ethynyl Group): This functional group serves as a versatile chemical handle. It is a key participant in highly efficient and selective reactions such as copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") and palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling). This allows for the straightforward covalent linkage of the aniline core to other molecular fragments, facilitating the rapid assembly of complex molecular libraries for screening.[2]
-
The Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety significantly modulates the electronic character of the aniline ring. It decreases the basicity of the aniline nitrogen and influences the molecule's pharmacokinetic properties, often enhancing solubility and metabolic stability. This group is a common feature in modern kinase inhibitors, where it can form critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[3]
The strategic placement of these two functional groups on the aniline core creates a trifunctional building block with precisely defined vectors for chemical elaboration, making it a highly valuable, albeit prospective, tool for constructing novel therapeutic agents.
Predicted Physicochemical & Spectroscopic Properties
While experimental data is unavailable, we can predict the core properties of 2-Ethynyl-5-(methylsulfonyl)aniline based on its constituent parts and data from close analogs.
| Property | Predicted Value / Information | Rationale & Comparative Insights |
| Molecular Formula | C₉H₉NO₂S | Derived from the chemical structure. |
| Molecular Weight | 195.24 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a solid at room temperature. | Analogs such as 2-Methyl-5-(methylsulfonyl)aniline (m.p. 117-118 °C) and 4-(Methylsulfonyl)aniline are solids.[4] |
| pKa (Anilinium ion) | ~1.0 - 2.5 | The parent aniline has a pKa of 4.6. The methylsulfonyl group is strongly electron-withdrawing, significantly reducing the basicity of the aniline nitrogen. For comparison, the pKa of 4-nitroaniline is 1.0.[5] The ethynyl group has a milder electron-withdrawing effect. |
| Solubility | Predicted to have moderate solubility in organic solvents (e.g., DMSO, DMF, Methanol) and low solubility in water. | The sulfonyl group may impart some polarity, but the overall structure remains largely organic. |
| ¹H NMR (Predicted) | Key signals would include a singlet for the acetylenic proton (~3.0-3.5 ppm), a singlet for the methylsulfonyl protons (~3.0 ppm), broad singlet for the amine protons (~4.0-5.0 ppm), and distinct signals for the three aromatic protons in the aromatic region (~6.8-7.8 ppm), showing characteristic ortho, meta, and para coupling. | Based on standard chemical shift values and data from analogs.[6] |
| ¹³C NMR (Predicted) | Expected signals for two acetylenic carbons (~80-90 ppm), a methyl carbon (~45 ppm), and six distinct aromatic carbons, with the carbon attached to the sulfonyl group being significantly downfield. | Based on standard chemical shift values. |
| IR Spectroscopy | Characteristic peaks expected for N-H stretching of the amine (~3300-3500 cm⁻¹), a sharp C≡C-H stretch for the terminal alkyne (~3300 cm⁻¹), a C≡C stretch (~2100-2150 cm⁻¹), and strong, characteristic S=O stretches for the sulfone (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹). | Based on functional group correlation tables.[6] |
Proposed Multi-Step Synthesis: A Roadmap to a Novel Scaffold
Caption: Proposed synthetic pathway for 2-Ethynyl-5-(methylsulfonyl)aniline.
Detailed Experimental Protocol (Proposed)
Rationale: This synthetic sequence is designed for efficiency and control. Starting with a pre-functionalized aniline derivative allows for precise installation of the ethynyl group. The use of a trimethylsilyl (TMS) protecting group on the acetylene is a standard and reliable method to prevent side reactions and ensure mono-alkynylation.
Step 1: Synthesis of 2-Iodo-5-(methylsulfonyl)aniline
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To a solution of 3-aminobenzenesulfonamide (1.0 equiv) in a suitable solvent such as acetic acid, add N-Iodosuccinimide (NIS) (1.1 equiv).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 3-amino-4-iodobenzenesulfonamide.
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The resulting sulfonamide is then methylated. Dissolve the compound in acetone with potassium carbonate (3.0 equiv) and add dimethyl sulfate (2.5 equiv). Reflux the mixture until the reaction is complete.
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Work-up involves filtering the solid and concentrating the solvent. The residue is then purified to yield 2-Iodo-5-(methylsulfonyl)aniline.
Step 2: Synthesis of N-(2-((Trimethylsilyl)ethynyl)-5-(methylsulfonyl)phenyl)acetamide
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To a degassed solution of 2-Iodo-5-(methylsulfonyl)aniline (1.0 equiv) in a solvent mixture like triethylamine and THF, add (trimethylsilyl)acetylene (1.5 equiv).
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Add catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv) and copper(I) iodide (0.1 equiv).
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Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 50-70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
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Once the starting material is consumed, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography.
Step 3: Synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline (Final Product)
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Dissolve the TMS-protected intermediate from Step 2 in a solvent such as methanol.
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Add a mild base, such as potassium carbonate (2.0 equiv), to the solution.
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Stir the mixture at room temperature for 1-3 hours. The deprotection is typically rapid and can be monitored by TLC.
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Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting crude product, 2-Ethynyl-5-(methylsulfonyl)aniline, can be further purified by recrystallization or column chromatography if necessary.
Predicted Chemical Reactivity & Applications in Drug Design
The true value of this molecule lies in its capacity for selective, predictable chemical transformations, making it an ideal scaffold for building libraries of potential drug candidates.
Caption: Potential reactivity pathways for 2-Ethynyl-5-(methylsulfonyl)aniline.
Application Focus: Kinase Inhibitor Development
Substituted anilines are a foundational component of many FDA-approved kinase inhibitors.[1] The structural analog, 5-(ethylsulfonyl)-2-methoxyaniline, is a key fragment in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in anti-angiogenic cancer therapy.[7][8][9][10] The ethylsulfonyl group in these inhibitors often forms a crucial hydrogen bond with the kinase hinge region.[3]
It is therefore highly probable that 2-Ethynyl-5-(methylsulfonyl)aniline could serve as a valuable starting point for developing novel kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, the methylsulfonyl as a hydrogen bond acceptor, and the ethynyl group can be elaborated via Sonogashira coupling to explore the lipophilic pocket of the ATP-binding site, a common strategy for enhancing potency and selectivity.
Safety and Handling
While no specific safety data exists for the title compound, information from structurally related chemicals should be used to guide handling procedures.
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2-Ethynylaniline: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
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4-(Methylsulfonyl)aniline: Also causes skin and serious eye irritation.[12]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing.[12]
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Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere to protect the reactive ethynyl group.[15]
-
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.[14]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]
-
Seek medical attention if irritation persists or if you feel unwell.[12]
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Conclusion
2-Ethynyl-5-(methylsulfonyl)aniline represents a molecule of high strategic value for contemporary chemical and pharmaceutical research. Although not currently a catalog item, its synthesis is feasible through established chemical methods. The unique combination of a reactive alkyne "handle" and an electronically-modulating sulfonyl group on the privileged aniline scaffold makes it an exemplary building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The predictive analysis provided in this guide offers a foundational framework for its synthesis, safe handling, and rational application in drug discovery programs.
References
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New Jersey Department of Health. (2002). HAZARD SUMMARY: 2-ETHYLANILINE. Available from: [Link]
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Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. Available from: [Link]
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Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Available from: [Link]
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Lookchem. Cas 1671-48-3, 2-METHYL-5-(METHYLSULFONYL)ANILINE. Available from: [Link]
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Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals. Available from: [Link]
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ResearchGate. (2025). Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. Available from: [Link]
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Coogan, M. P., & O'Leary, E. (2005). Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjugate addition. Journal of Organometallic Chemistry, 690(7), 1861-1865. Available from: [Link]
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Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals. Available from: [Link]
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SHANGHAI ZZBIO CO., LTD. 2-Methyl-5-(methylsulfonyl)aniline CAS NO.1671-48-3. Available from: [Link]
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Cui, J. J., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(21), 6679-6692. Available from: [Link]
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Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. Available from: [Link]
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